N-(4-chlorophenyl)-2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with various functional groups, including a chlorophenyl, ethanesulfonyl, furan-2-ylmethyl, and 4-methylphenylmethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, sulfonylation, and amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include the selection of cost-effective raw materials, efficient reaction conditions, and purification techniques to ensure the final product meets quality standards. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for quality control.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(4-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-CHLOROPHENYL)-2-(METHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE
- **N-(4-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(THIOPHEN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
N-(4-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structural complexity and versatility make it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C26H25ClN4O4S |
---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-ethylsulfonyl-5-[furan-2-ylmethyl-[(4-methylphenyl)methyl]amino]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H25ClN4O4S/c1-3-36(33,34)26-28-15-23(24(30-26)25(32)29-21-12-10-20(27)11-13-21)31(17-22-5-4-14-35-22)16-19-8-6-18(2)7-9-19/h4-15H,3,16-17H2,1-2H3,(H,29,32) |
InChI Key |
KQKUFOGGEPTSFG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)N(CC3=CC=C(C=C3)C)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.